molecular formula C14H21N3O B2869218 N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide CAS No. 2097863-87-9

N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide

Cat. No.: B2869218
CAS No.: 2097863-87-9
M. Wt: 247.342
InChI Key: LLFZQPBPEPOOBQ-UHFFFAOYSA-N
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Description

N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a pyrazole ring and a cyclohexyl group, allows for a wide range of applications, from drug discovery to materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide typically involves the formation of the pyrazole ring followed by the attachment of the cyclohexyl and cyclobutanecarboxamide groups. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and high temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while reduction can lead to the formation of reduced cyclohexyl or cyclobutanecarboxamide derivatives.

Scientific Research Applications

N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in materials science for the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine derivatives: These compounds also contain a pyrazole ring and exhibit similar biological activities, such as antimicrobial and anti-inflammatory properties.

    Pyrazine derivatives: These compounds are versatile scaffolds used in drug discovery and materials science.

Uniqueness

N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide is unique due to its specific combination of a pyrazole ring with cyclohexyl and cyclobutanecarboxamide groups. This unique structure allows for a wide range of applications and interactions with different molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

N-(4-pyrazol-1-ylcyclohexyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c18-14(11-3-1-4-11)16-12-5-7-13(8-6-12)17-10-2-9-15-17/h2,9-13H,1,3-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFZQPBPEPOOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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